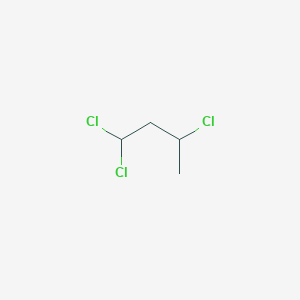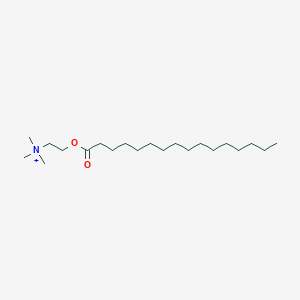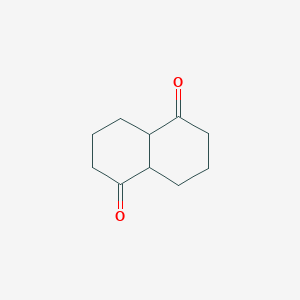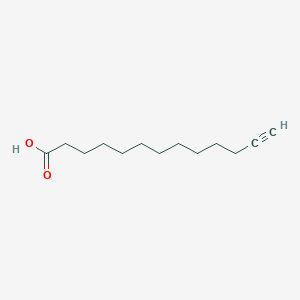
Acide 12-tridécynoïque
Vue d'ensemble
Description
12-Tridecynoic acid is a long-chain fatty acid with the molecular formula C₁₃H₂₂O₂ . It is characterized by the presence of a triple bond at the twelfth carbon atom in the chain.
Applications De Recherche Scientifique
12-Tridecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: 12-Tridecynoic acid is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
12-Tridecynoic acid, also known as tridec-12-ynoic acid, is a long-chain fatty acid . It primarily targets proteins involved in lipid modification, such as protein palmitoylation . Protein palmitoylation plays diverse roles in regulating the trafficking, stability, and activity of cellular proteins .
Mode of Action
The compound interacts with its targets by getting incorporated into complex lipid structures . This interaction results in changes in protein trafficking, stability, and activity . The exact mode of action of 12-Tridecynoic acid is still under investigation.
Biochemical Pathways
12-Tridecynoic acid affects the biochemical pathways related to protein palmitoylation . Protein palmitoylation is a common co-translational or post-translational modification of proteins, playing important roles in human physiology and pathology . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins has been the focus of many studies .
Result of Action
The molecular and cellular effects of 12-Tridecynoic acid’s action are primarily related to its role in protein palmitoylation . By affecting protein palmitoylation, 12-Tridecynoic acid can influence the trafficking, stability, and activity of various cellular proteins .
Analyse Biochimique
Biochemical Properties
12-Tridecynoic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is incorporated into complex lipid structures, affecting membrane fluidity and function
Cellular Effects
12-Tridecynoic acid influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is also involved in protein palmitoylation, a process that regulates the trafficking, stability, and activity of cellular proteins .
Molecular Mechanism
At the molecular level, 12-Tridecynoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 12-Tridecynoic acid vary with different dosages in animal models . Studies have shown that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents . Specific studies on 12-Tridecynoic acid are still needed.
Metabolic Pathways
12-Tridecynoic acid is involved in metabolic pathways, interacting with enzymes and cofactors . It is explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms .
Transport and Distribution
12-Tridecynoic acid is transported and distributed within cells and tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Tridecynoic acid can be synthesized through several methods. One common approach involves the alkyne metathesis reaction, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the oxidation of 12-tridecen-1-ol using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, 12-Tridecynoic acid is typically produced through large-scale oxidation reactions . The process involves the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Tridecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in 12-Tridecynoic acid can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form 12-tridecenoic acid or 12-tridecanol.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: 12-Tridecenoic acid, 12-Tridecanol.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bond.
12-Tridecenoic acid: An unsaturated fatty acid with a double bond at the twelfth carbon atom.
12-Tridecanol: An alcohol derivative of 12-Tridecynoic acid.
Propriétés
IUPAC Name |
tridec-12-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFJCZFXIICIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364475 | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-46-6 | |
| Record name | 12-Tridecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 12-Tridecynoic acid and its esters?
A1: 12-Tridecynoic acid and its methyl, ethyl, and isopropyl esters have demonstrated inhibitory effects on lettuce seed germination and seedling growth. [] This activity appears to be dependent on the number of carbon atoms in the acetylenic chain, with 8-Nonynoic acid showing particularly potent activity. [] Additionally, 12-Tridecynoic acid exhibits antifungal activity, which increases with the number of carbon atoms in the chain. []
Q2: What is the significance of the peak area percentage of 12-Tridecynoic acid in the GC-MS/MS analysis of Parthenium hysterophorus stem extract?
A2: The GC-MS/MS analysis of the ethanol extract of Parthenium hysterophorus stem revealed a moderate peak area percentage for 12-Tridecynoic acid. [] While this indicates the presence of the compound in the extract, further research is needed to determine its specific concentration and potential contribution to the observed antimicrobial activity of the extract against Escherichia coli, Aspergillus niger, and Candida albicans. [] This finding highlights the potential of Parthenium hysterophorus as a source of bioactive compounds like 12-Tridecynoic acid, warranting further investigation into its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


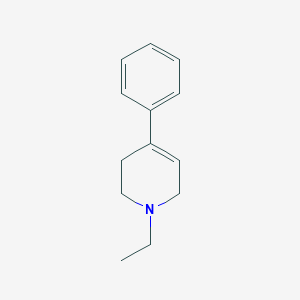
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
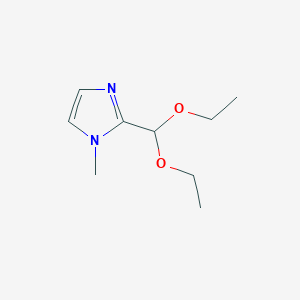
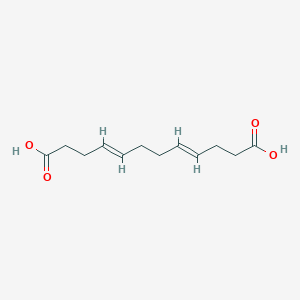

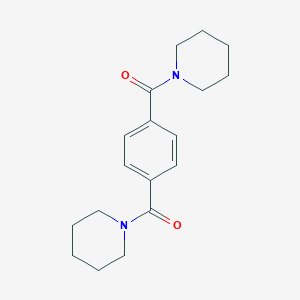

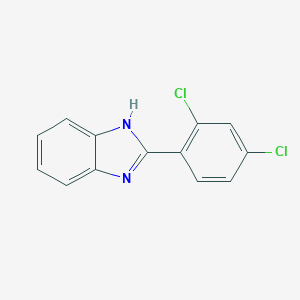
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)

